molecular formula C6H4O4 B1220532 4-Carboxymethylenebut-2-en-4-olide

4-Carboxymethylenebut-2-en-4-olide

Cat. No.: B1220532
M. Wt: 140.09 g/mol
InChI Key: AYFXPGXAZMFWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxymethylenebut-2-en-4-olide, more commonly referred to in scientific literature as dienelactone , is a central intermediate in the bacterial biodegradation of various chlorinated and fluorinated aromatic compounds . This lactone exists in isomeric forms (cis- and trans-), which are metabolized by specific dienelactone hydrolases (DLHs) in microbial catabolic pathways . Research into this compound is crucial for understanding and harnessing microbial processes for the bioremediation of environmental pollutants such as chlorosalicylates, 3-chlorobenzoate, and 4-fluorobenzoate . In these pathways, this compound is typically formed from the cycloisomerization of chloromuconates and is subsequently hydrolyzed by dienelactone hydrolase to yield maleylacetate, a precursor that enters the Krebs cycle . The study of its metabolism provides valuable insights into the evolution of catabolic pathways and the enzymatic "patchwork" that allows bacteria to degrade xenobiotic compounds . The gene encoding the enzyme that interacts with the cis-isomer of this compound is identified as CMBL (carboxymethylenebutenolidase homolog) . This product is intended for research purposes only, specifically for use in studies of environmental microbiology, enzymatic mechanisms, and bioremediation. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(5-oxofuran-2-ylidene)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFXPGXAZMFWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278967
Record name 2-(5-Oxo-2(5H)-furanylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3374-46-7
Record name 2-(5-Oxo-2(5H)-furanylidene)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3374-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Oxo-2(5H)-furanylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

cis- and trans-Dienelactone

These isomers of 4-carboxymethylenebut-2-en-4-olide differ in the configuration of the double bond. cis-Dienelactone ((E)-isomer) and trans-dienelactone ((Z)-isomer) are intermediates in the degradation of 3-chlorocatechol. Both are hydrolyzed by dienelactone hydrolase to maleylacetate, but their stereochemistry influences substrate specificity in enzymes like those from Pseudomonas cepacia .

(+)-Muconolactone (4-Carboxymethylbut-2-en-4-olide)

This compound replaces the carboxymethylene group with a carboxymethyl group. It is a key intermediate in the catechol meta-cleavage pathway and is isomerized by muconolactone isomerase in Pseudomonas putida .

4-Fluoro-muconolactone

A fluorinated derivative, 4-fluoro-muconolactone, is generated during the degradation of fluorinated aromatics. Its resistance to enzymatic hydrolysis highlights the steric and electronic challenges posed by halogen substituents .

Functional Analogs

Fluoromuconates

Derived from fluorocatechols (e.g., 4-fluorocatechol), fluoromuconates are linear dienelactone analogs. They are cleaved by intradiol dioxygenases in Rhodococcus spp., but their accumulation can inhibit downstream pathways due to fluorine’s electronegativity .

4-Oxohex-2-enedioate (Maleylacetate)

The hydrolysis product of this compound, maleylacetate, is a common intermediate in both chlorinated and non-chlorinated aromatic degradation. It is further reduced to β-ketoadipate, a central metabolite .

Metabolic Roles and Enzyme Specificity

Compound Structure Enzyme Pathway Key Organisms
This compound Cyclic enol-lactone with ester Carboxymethylenebutenolidase Chlorocatechol ortho-cleavage Pseudomonas, Fusarium
cis-Dienelactone (E)-configured double bond Dienelactone hydrolase 3-Chlorocatechol degradation Pseudomonas cepacia
(+)-Muconolactone Carboxymethyl-substituted lactone Muconolactone isomerase Catechol meta-cleavage Pseudomonas putida
4-Fluoro-muconolactone Fluorinated carboxymethyl lactone N/A (resistant to hydrolysis) Fluorinated aromatic degradation Engineered Pseudomonas strains
Fluoromuconate Linear dienelactone analog Intradiol dioxygenase Fluorocatechol cleavage Rhodococcus opacus

Q & A

Q. What is the biochemical role of 4-carboxymethylenebut-2-en-4-olide in microbial degradation pathways?

this compound is a key intermediate in the catabolism of halogenated aromatic compounds (e.g., fluorophenols, chlorotoluenes). It is hydrolyzed by carboxymethylenebutenolidase (CMBL, EC 3.1.1.45) to 4-oxohex-2-enedioate, enabling further degradation into tricarboxylic acid (TCA) cycle metabolites . Methodologically, researchers can confirm its role via:

  • Enzyme activity assays : Measure CMBL activity using spectrophotometry to track substrate depletion (e.g., at λ = 260 nm for lactone ring cleavage) .
  • Metabolite profiling : Use HPLC or LC-MS to identify intermediates in microbial lysates exposed to fluorophenols or chlorinated aromatics .

Q. How can researchers experimentally validate the substrate specificity of dienelactone hydrolase (CMBL) for this compound?

  • Competitive inhibition assays : Introduce structural analogs (e.g., muconolactone, 4-fluoromuconolactone) and measure kinetic parameters (Km, Vmax) .
  • Site-directed mutagenesis : Modify active-site residues (e.g., Ser/His/Asp triad in hydrolases) to test catalytic efficiency .
  • Crystallography : Resolve CMBL-substrate complexes via X-ray diffraction to identify binding motifs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in kinetic data for CMBL across different microbial strains?

Discrepancies in Km/Vmax values may arise from strain-specific enzyme isoforms or assay conditions. To address this:

  • Standardize assay protocols : Use uniform buffer systems (e.g., Tris-HCl, pH 7.5) and substrate concentrations (0.1–1.0 mM) .

  • Comparative genomics : Identify sequence variations in CMBL orthologs from Pseudomonas spp. or Fusarium verticillioides that affect catalytic efficiency .

  • Table 1 : Example kinetic data from Pseudomonas cepacia vs. Fusarium verticillioides:

    StrainKm (mM)Vmax (μmol/min/mg)kcat (s⁻¹)
    P. cepacia0.15 ± 0.0212.3 ± 1.1450
    F. verticillioides0.32 ± 0.058.7 ± 0.9210

Q. How can researchers design a robust protocol to detect this compound in complex biological matrices?

  • Sample preparation : Acidify extracts (pH 2–3) to stabilize lactone rings and precipitate proteins .
  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (210–260 nm). Mobile phase: 20% acetonitrile/80% ammonium acetate (10 mM) .
  • Validation : Spike recovery experiments with deuterated internal standards (e.g., d₄-4-carboxymethylenebut-2-en-4-olide) to quantify extraction efficiency .

Q. What genetic engineering approaches enhance microbial production of this compound for pathway studies?

  • Heterologous expression : Clone CMBL genes (e.g., cmbl from Pseudomonas sp. B13) into E. coli BL21(DE3) with a His-tag for purification .
  • Promoter optimization : Use inducible systems (e.g., T7/lacUV5) to control enzyme expression and reduce toxicity .
  • CRISPR-Cas9 editing : Knock out competing pathways (e.g., catechol dioxygenases) in host strains to accumulate the target metabolite .

Methodological Challenges and Solutions

Q. How to address instability of this compound during long-term storage?

  • Lyophilization : Freeze-dry purified compound in amber vials under argon .
  • Temperature control : Store at −80°C in anhydrous DMSO or acetonitrile to prevent hydrolysis .

Q. What computational tools predict interactions between this compound and novel hydrolases?

  • Molecular docking : Use AutoDock Vina with CMBL crystal structures (PDB: 1DIN) to screen binding affinities .
  • MD simulations : Run GROMACS simulations to assess lactone ring flexibility during catalysis .

Data Interpretation Guidelines

Q. How to differentiate between enzymatic and non-enzymatic hydrolysis of this compound in cell-free assays?

  • Negative controls : Boil enzyme extracts (15 min, 100°C) to denature proteins and measure background hydrolysis .
  • pH profiling : Non-enzymatic hydrolysis increases sharply below pH 5.0, while CMBL activity peaks at pH 7.0–8.0 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Carboxymethylenebut-2-en-4-olide
Reactant of Route 2
4-Carboxymethylenebut-2-en-4-olide

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